2-{2-[(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol

c-Src kinase inhibition hERG liability IKr channel blockade

2-{2-[(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol (molecular formula C₁₉H₂₄N₄O₂, MW ~336.43 g/mol) belongs to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in kinase-targeted drug discovery. The compound features a 5,6-dimethyl-3-phenyl-substituted core bearing a 7-position N-linked aminoethoxyethanol side chain.

Molecular Formula C18H22N4O2
Molecular Weight 326.4 g/mol
Cat. No. B12203963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{2-[(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol
Molecular FormulaC18H22N4O2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NCCOCCO
InChIInChI=1S/C18H22N4O2/c1-13-14(2)21-18-16(15-6-4-3-5-7-15)12-20-22(18)17(13)19-8-10-24-11-9-23/h3-7,12,19,23H,8-11H2,1-2H3
InChIKeyVJSLTWQUMOHZQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{2-[(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol – Structural Identity and Kinase-Targeted Scaffold Profile for Informed Procurement


2-{2-[(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol (molecular formula C₁₉H₂₄N₄O₂, MW ~336.43 g/mol) belongs to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in kinase-targeted drug discovery [1]. The compound features a 5,6-dimethyl-3-phenyl-substituted core bearing a 7-position N-linked aminoethoxyethanol side chain. This specific substitution pattern places it within a well-characterized series of ATP-competitive protein kinase inhibitors whose structure–activity relationships have been systematically explored across c-Src, CDK, and PI3K targets [1][2]. The aminoethoxyethanol moiety distinguishes it from earlier-generation ethylenediamino analogs by introducing an internal ether oxygen and a terminal hydroxyl group, features that have been shown to modulate both kinase potency and cardiac ion channel (hERG/IKr) liability in this chemotype [1].

Why Generic Substitution of 2-{2-[(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol with Other Pyrazolo[1,5-a]pyrimidines Introduces Uncontrolled Risk


Pyrazolo[1,5-a]pyrimidine derivatives are not functionally interchangeable despite sharing a common core. Modifications at the 5- and 6-positions, 3-aryl group, and 7-amino side chain each independently govern kinase-selectivity profiles, cellular potency, and cardiac safety margins. The lead compound in the c-Src inhibitor series (1a, bearing a terminal primary amine at the 7-position) exhibited potent c-Src inhibition (IC₅₀ = 0.175 μM) but also blocked the IKr channel, creating a pro-arrhythmic liability [1]. Systematic SAR demonstrated that replacing the ethylenediamino group with an amino alcohol at the 7-position abrogated IKr blockade while retaining or enhancing intracellular kinase inhibitory activity [1]. Consequently, substituting the target compound – which carries an optimized aminoethoxyethanol side chain at the 7-position and the specific 5,6-dimethyl-3-phenyl substitution – with a generic analog bearing, for example, a 3-(4-chlorophenyl) or a truncated side chain, would unpredictably alter both the kinase target engagement and the hERG safety profile, invalidating any prior activity or safety expectation [1][2].

Quantitative Differentiation Evidence for 2-{2-[(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol Versus Closest Analogs


Aminoethoxyethanol 7-Position Side Chain Reduces Cardiac IKr (hERG) Channel Blockade Compared to Ethylenediamino Analogs

The target compound carries an aminoethoxyethanol side chain at the 7-position, structurally classified as an amino alcohol. In the landmark pyrazolo[1,5-a]pyrimidine c-Src inhibitor series reported by Mukaiyama et al. (2008), replacement of the ethylenediamino group in lead compound 1a with amino alcohol groups at the 7-position directly eliminated IKr channel blockade – the primary electrophysiological surrogate for hERG-mediated QT prolongation risk [1]. The lead compound 1a (7-ethylenediamino) inhibited c-Src with IC₅₀ = 0.175 μM in a biochemical assay but blocked IKr channels at similar concentrations, creating an unacceptable cardiac safety margin [1]. In contrast, amino-alcohol-bearing analogs in the same study retained nanomolar-to-submicromolar intracellular c-Src activity without IKr channel blockade, demonstrating that the amino alcohol substitution decouples kinase inhibition from cardiac ion channel toxicity [1]. The target compound's aminoethoxyethanol chain extends this safety-enhancing structural feature, providing a documented differentiation path away from high-hERG-risk ethylenediamino and piperazine-based 7-substituted analogs [1].

c-Src kinase inhibition hERG liability IKr channel blockade cardiac safety amino alcohol SAR

5,6-Dimethyl Substitution Pattern Provides Distinct Steric and Electronic Profile Relative to 5-Methyl or 5-tert-Butyl Analogs

The target compound incorporates a 5,6-dimethyl substitution on the pyrazolo[1,5-a]pyrimidine core. Published SAR from both the c-Src inhibitor series and the PI3Kδ inhibitor series demonstrates that substituents at the 5-position (and, where present, the 6-position) critically influence kinase selectivity and potency [1][2]. In the c-Src series, modifying the 5-position substituent alongside the 7-amino alcohol side chain enhanced intracellular c-Src inhibitory activity and increased CNS penetration [1]. In the selective PI3Kδ inhibitor series (Stypik et al., 2022), compound CPL302415 achieved an IC₅₀ of 18 nM for PI3Kδ with selectivity ratios of PI3Kα/δ = 79, PI3Kβ/δ = 1415, and PI3Kγ/δ = 939, demonstrating that specific core substitution patterns can confer >1000-fold isoform selectivity within the same kinase family [2]. The 5,6-dimethyl pattern in the target compound offers increased steric bulk and electron density relative to 5-methyl-only analogs, which can alter hinge-region hydrogen bonding and lipophilic pocket occupancy [1][2]. By contrast, 5-tert-butyl analogs introduce excessive steric hindrance that may reduce potency against kinases with restricted ATP-site geometries, while 5-unsubstituted analogs lose critical hydrophobic contacts [1].

kinase selectivity 5,6-dimethyl steric complementarity ATP-binding pocket SAR

3-Phenyl Substitution Confers Different Target Engagement Compared to 3-(4-Chlorophenyl) and 3-(p-Tolyl) Analogs

The target compound features an unsubstituted 3-phenyl group on the pyrazolo[1,5-a]pyrimidine core. A closely related analog, 2-[2-[[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino]ethoxy]ethanol (which differs by a 4-chloro substituent on the phenyl ring and a single 5-methyl group), has been profiled in BindingDB with an EC₅₀ of 485 nM against Steroidogenic Factor 1 (SF-1/NR5A1) in a cell-based assay at The Scripps Research Institute Molecular Screening Center [1]. The 4-chloro substituent in the comparator introduces an electron-withdrawing effect and additional steric bulk that alters π-stacking interactions and hydrogen-bonding networks within hydrophobic receptor pockets. The target compound's unsubstituted 3-phenyl group is expected to produce different binding kinetics and target selectivity profiles, as demonstrated by published 3-aryl SAR where halogen substitution on the 3-phenyl ring shifts potency by factors of 2- to >10-fold depending on the kinase target [2]. Additionally, 3-(p-tolyl) analogs (4-methyl substitution) introduce a weakly electron-donating methyl group that differentially affects conformational preferences relative to both 3-phenyl and 3-(4-chlorophenyl) variants [2].

3-aryl substitution BindingDB Steroidogenic factor 1 target engagement hydrophobic pocket

Aminoethoxyethanol Side Chain Enhances Aqueous Solubility Compared to Piperazine- and Pyridinylamino-Linked 7-Substituted Analogs

The target compound's 7-position aminoethoxyethanol side chain contains both a secondary amine, an internal ether oxygen, and a terminal primary hydroxyl group. This combination of hydrogen-bond donors and acceptors, together with the flexible ethylene glycol-like linker, is expected to confer higher aqueous solubility compared to analogs bearing more lipophilic or rigid 7-substituents [1]. Direct structural comparators include: (i) N-{5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridin-4-amine (CAS 900281-65-4), which replaces the flexible aminoethoxyethanol chain with a rigid, aromatic pyridinylamino group, substantially increasing logP and reducing aqueous solubility ; and (ii) 2-(4-{5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)ethan-1-ol (CAS 890617-97-7), which incorporates a piperazine ring but lacks the internal ether oxygen that contributes to the solubility-enhancing character of the aminoethoxyethanol linker . In related pyrazolo[1,5-a]pyrimidine CDK inhibitor optimization programs, the introduction of solubilizing amino alcohol side chains at the 7-position improved aqueous solubility by factors of 5- to 20-fold relative to the parent aniline-linked compounds, enabling oral bioavailability in preclinical species [1].

aqueous solubility aminoethoxyethanol linker optimization physicochemical properties formulation

Pyrazolo[1,5-a]pyrimidine Core Is Validated Across Multiple Kinase Targets with Nanomolar Potency Benchmarks, Creating a Defined Reference Frame for New Analogs

The pyrazolo[1,5-a]pyrimidine scaffold has achieved validated, quantitative potency benchmarks across multiple kinase families, establishing a rigorous reference frame against which new analogs can be evaluated [1][2][3]. Key published benchmarks include: (i) c-Src inhibition at IC₅₀ = 0.175 μM for lead compound 1a and improved intracellular activity for amino-alcohol-modified derivatives [1]; (ii) CDK2 inhibition at IC₅₀ = 3 nM, CDK9 at 90 nM, and a mean GI₅₀ = 280 nM across 60 cancer cell lines for compound 4k (BS-194) with demonstrated oral bioavailability [2]; (iii) PI3Kδ inhibition at IC₅₀ = 18 nM with >1000-fold selectivity over PI3Kβ for compound CPL302415 [3]. The target compound, with its unique combination of 5,6-dimethyl, 3-phenyl, and 7-aminoethoxyethanol substitutions, represents a chemically distinct entry point into this validated scaffold space. Its specific substitution pattern has not been exhaustively profiled in the public domain, creating an opportunity to discover novel kinase selectivity profiles that cannot be accessed with the more extensively characterized 5-methyl or 3-(4-chlorophenyl) series [1][3].

kinase inhibitor scaffold CDK PI3K c-Src multi-target validation

Optimal Research and Industrial Application Scenarios for 2-{2-[(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Identification with Reduced Cardiac Safety Risk

The aminoethoxyethanol side chain at the 7-position classifies this compound within the amino alcohol subclass, which has been experimentally demonstrated to eliminate IKr (hERG) channel blockade in the pyrazolo[1,5-a]pyrimidine c-Src inhibitor series while retaining intracellular kinase inhibitory activity [1]. This makes the compound a preferred starting point for kinase inhibitor screening cascades where early assessment and minimization of QT prolongation risk is a program requirement. Unlike analogs carrying ethylenediamino or piperazine moieties at the 7-position, this compound is expected to be devoid of the structural alerts associated with hERG binding in this chemotype [1].

Structure–Activity Relationship Exploration of Underexplored 5,6-Dimethyl-3-phenyl Substitution Space

The 5,6-dimethyl-3-phenyl core substitution represents a chemically distinct combination that has not been extensively profiled in public kinase selectivity panels, in contrast to the widely studied 5-methyl-3-aryl and 5-tert-butyl-3-aryl series [1][2]. Researchers seeking to identify novel kinase selectivity fingerprints – particularly those interested in kinases beyond the well-characterized CDK and PI3K families – can use this compound to probe activity space not accessible with the more common 5-methyl or 5-tert-butyl chemotypes. The presence of two methyl groups at the 5- and 6-positions provides a unique steric profile that may confer selectivity advantages for kinases with specific gatekeeper residue geometries [2].

Combinatorial Chemistry and Focused Library Synthesis

The aminoethoxyethanol linker provides a versatile synthetic handle for further derivatization. The terminal hydroxyl group can be readily functionalized (e.g., esterification, carbamate formation, or oxidation to carboxylic acid) to generate focused compound libraries for SAR studies [1]. This contrasts with analogs bearing terminal amide or sulfonamide groups at the 7-position, which offer fewer diversification options. The 3-phenyl group can also be elaborated via electrophilic aromatic substitution or cross-coupling chemistry to generate 3-aryl diversity sets while maintaining the pharmacophoric core [1].

In Vitro Pharmacology Studies Requiring Moderate-to-High Aqueous Solubility

The aminoethoxyethanol side chain, with its ethylene glycol-like character (internal ether oxygen plus terminal hydroxyl), is predicted to confer superior aqueous solubility compared to 7-substituted analogs bearing all-carbon linkers or rigid aromatic amines [1]. This solubility advantage is critical for accurate IC₅₀ determination in biochemical and cell-based assays at compound concentrations exceeding 10 μM, where poorly soluble analogs may produce false negatives due to precipitation rather than genuine lack of target engagement. The solubilizing linker also facilitates formulation for in vivo pharmacokinetic and efficacy studies should the compound progress to preclinical development [1].

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